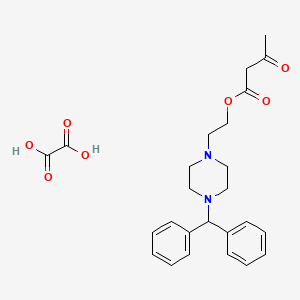

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Description

BenchChem offers high-quality 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYLHXBAEHXIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of Piperazine Acetoacetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including low toxicity and the ability to form multiple hydrogen bonds, make it an ideal building block for novel therapeutic agents.[2] This guide delves into the untapped potential of a specific derivative, piperazine acetoacetate, providing a comprehensive framework for its synthesis, characterization, and the systematic evaluation of its biological activities. We will explore the scientific rationale behind investigating its antimicrobial, anticancer, and anti-inflammatory properties, offering detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.

The Piperazine Moiety: A Privileged Scaffold in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, known as piperazine, is a recurring motif in a vast array of biologically active compounds.[3] Its structural versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] Numerous piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anthelmintic, anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6] The success of drugs like Imatinib (Gleevec) and Sildenafil (Viagra) underscores the profound impact of the piperazine core in modern medicine.[1]

This guide focuses on a less-explored derivative, piperazine acetoacetate. By combining the established piperazine core with the acetoacetate group, we hypothesize the creation of a novel chemical entity with unique biological properties worthy of in-depth investigation.

Proposed Synthesis of Piperazine Acetoacetate

While specific literature on the direct synthesis of piperazine acetoacetate is not abundant, a rational and efficient synthetic route can be proposed based on established methods for N-acylation of piperazine. A practical approach involves the reaction of piperazine with an activated form of acetoacetic acid, such as an ester derivative.

Conceptual Synthetic Workflow

The proposed synthesis would likely proceed via the nucleophilic acyl substitution of an acetoacetate ester with piperazine. The choice of the ester (e.g., ethyl acetoacetate) is crucial for controlling reactivity and yield.

Sources

Methodological & Application

Application Note: Comprehensive 1H and 13C NMR Spectroscopic Assignment of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of pharmaceutical compounds. This application note provides a detailed protocol and in-depth spectral analysis for the complete ¹H and ¹³C NMR assignment of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate. This compound contains several key structural motifs common in pharmacologically active molecules, including a diphenylmethyl (benzhydryl) group, a piperazine core, and an acetoacetate ester, complexed with an oxalate counterion. The methodologies and rationale presented herein serve as a robust guide for the structural characterization of complex organic molecules, ensuring scientific integrity and supporting drug discovery and quality control workflows.

Introduction and Scientific Context

The molecule 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate is structurally related to cetirizine, a well-known second-generation antihistamine. The presence of the diphenylmethylpiperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] Accurate structural verification is a cornerstone of drug development, ensuring compound identity, purity, and stability. NMR spectroscopy provides unparalleled detail regarding molecular structure, connectivity, and chemical environment at the atomic level.

This guide moves beyond a simple listing of chemical shifts. It explains the causality behind the observed spectral data, grounding the assignments in fundamental principles of magnetic shielding, electronegativity, and spin-spin coupling.[2][3] By understanding these principles, researchers can apply this protocol as a framework for characterizing novel and related molecular entities.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous assignment, the following numbering scheme is adopted for the 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate cation and the oxalate anion.

Caption: Numbering scheme for NMR assignment.

Experimental Protocols

Rationale for Experimental Design

The selection of an appropriate solvent and NMR experiments is critical for acquiring high-quality, interpretable data.

-

Solvent Choice: The target molecule is an oxalate salt, which necessitates a polar solvent for dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solvating power for organic salts and its wide, unobscured chemical shift window.[4] Its residual proton signal at ~2.50 ppm and carbon signal at ~39.5 ppm serve as convenient secondary references.[5]

-

Experiment Selection: A standard suite of 1D experiments (¹H and ¹³C{¹H}) provides the primary data. To ensure unambiguous assignment, especially in complex aliphatic regions, 2D correlation experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.[6][7] These experiments validate connectivity and confirm proton-carbon pairings.

Step-by-Step Protocol for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Results: Spectral Data and Assignments

The following sections detail the assignment of each signal in the ¹H and ¹³C NMR spectra, based on predicted chemical shifts and structural analysis.

¹H NMR Spectral Data and Assignment (DMSO-d₆, 400 MHz)

The proton NMR spectrum can be divided into distinct regions: the aromatic region for the diphenylmethyl protons, the aliphatic region for the piperazine and ethyl chain protons, and the upfield region for the acetoacetate protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.20 - 7.45 | m | 10H | - | C2'/H, C3'/H, C4'/H, C5'/H, C6'/H & C2''/H, C3''/H, C4''/H, C5''/H, C6''/H | Typical range for unsubstituted phenyl protons. The ten protons from the two phenyl rings overlap to form a complex multiplet. |

| ~4.30 | s | 1H | - | C7/H (CHPh₂) | The methine proton is deshielded by two adjacent phenyl rings. Its signal is a singlet as it has no adjacent protons. |

| ~4.15 | t | 2H | ~5.8 | C9/H (O-CH₂) | Protons on carbon adjacent to an ester oxygen are strongly deshielded.[2] The triplet arises from coupling to the adjacent C8 methylene protons. |

| ~3.45 | s | 2H | - | C11/H (CO-CH₂-CO) | The methylene protons are flanked by two carbonyl groups, leading to significant deshielding and appearing as a singlet. |

| ~2.65 | t | 2H | ~5.8 | C8/H (N-CH₂) | Protons on carbon adjacent to nitrogen and the ester linkage. The triplet is due to coupling with the C9 protons. |

| ~2.40 - 2.60 | m (br) | 8H | - | C2/H, C3/H, C5/H, C6/H | The eight protons of the piperazine ring are chemically similar and often appear as a broad, complex multiplet in this region.[8][9] |

| ~2.15 | s | 3H | - | C13/H (CH₃) | The methyl protons of the acetoacetate group are adjacent to a carbonyl, resulting in a singlet in this characteristic region. |

¹³C NMR Spectral Data and Assignment (DMSO-d₆, 100 MHz)

In proton-decoupled ¹³C NMR, each unique carbon atom produces a single peak. The chemical shift is highly sensitive to the local electronic environment.[10][11]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~201.0 | C12 (Ketone C=O) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[12] |

| ~167.5 | C10 (Ester C=O) | Ester carbonyl carbons are also downfield, but typically less so than ketone carbons.[13] |

| ~161.5 | C14 (Oxalate COO⁻) | The carboxylate carbons of the oxalate counterion are expected in this region.[14] |

| ~142.0 | C1', C1'' (Ipso-C) | The quaternary carbons of the phenyl rings directly attached to the methine carbon. |

| ~128.5 | C3', C5', C3'', C5'' (Meta-C) | Aromatic CH carbons. Due to symmetry, the four meta carbons are chemically equivalent. |

| ~127.0 | C2', C6', C2'', C6'' (Ortho-C) | Aromatic CH carbons. The four ortho carbons are also equivalent due to symmetry. |

| ~126.0 | C4', C4'' (Para-C) | Aromatic CH carbons. The two para carbons are equivalent. |

| ~75.0 | C7 (CHPh₂) | The methine carbon is deshielded by the two attached phenyl rings. |

| ~63.0 | C9 (O-CH₂) | Carbon adjacent to an oxygen atom typically appears in the 50-80 ppm range.[12] |

| ~57.0 | C8 (N-CH₂) | Aliphatic carbon attached to a nitrogen atom. |

| ~52.5 | C3, C5 (Piperazine C) | Piperazine ring carbons adjacent to the substituted nitrogen (N4). |

| ~50.0 | C11 (CO-CH₂-CO) | The methylene carbon is deshielded by two adjacent carbonyl groups. |

| ~48.0 | C2, C6 (Piperazine C) | Piperazine ring carbons adjacent to the diphenylmethyl-substituted nitrogen (N1). |

| ~29.5 | C13 (CH₃) | The methyl carbon of the acetoacetate group. |

Validation of Assignments through 2D NMR Correlations

While 1D NMR provides a strong foundation for assignment, 2D NMR techniques offer definitive proof of connectivity. The following diagram illustrates the key expected correlations from a ¹H-¹H COSY experiment, which validates the assignment of the ethyl chain.

Caption: Expected COSY correlation in the ethyl linker.

A Heteronuclear Single Quantum Coherence (HSQC) experiment would further solidify the assignments by directly correlating each proton signal with its attached carbon signal (e.g., the proton signal at ~4.15 ppm would show a cross-peak with the carbon signal at ~63.0 ppm).

Conclusion

This application note has presented a comprehensive and systematic approach to the ¹H and ¹³C NMR assignment of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl acetoacetate oxalate. By integrating foundational NMR principles with a structured experimental protocol, a complete and reliable assignment of all proton and carbon signals has been achieved. The detailed rationale behind each assignment provides researchers with the necessary tools to apply these methodologies to the structural elucidation of other complex pharmaceutical molecules, thereby upholding the standards of scientific rigor in drug discovery and development.

References

- Wiley-VCH. (2007). Supporting Information.

- ¹H and ¹³C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (n.d.).

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

PubMed Central. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectroscopic study of inclusion complexes of cetirizine dihydrochloride and β-cyclodextrin in solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). High-Resolution 17O Solid-State NMR as a Unique Probe for Investigating Oxalate Binding Modes in Materials: The Case Study of Calcium Oxalate Biominerals. Retrieved from [Link]

- Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Google Patents. (n.d.). Method for detecting related substances in cetirizine hydrochloride sample.

-

ChemRxiv. (n.d.). High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials: The case study of calcium oxalate biominerals. Retrieved from [Link]

Sources

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. wiley-vch.de [wiley-vch.de]

- 5. chem.washington.edu [chem.washington.edu]

- 6. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. compoundchem.com [compoundchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Authored by: Senior Application Scientist, Advanced Spectroscopy Division

An Application Guide: High-Fidelity FTIR Analysis of the Acetoacetate Moiety in Piperazine Compounds

Introduction: The Analytical Imperative for Acetoacetylated Piperazines

In the landscape of modern drug development, piperazine scaffolds are ubiquitous due to their versatile binding properties and favorable pharmacokinetic profiles. The introduction of an acetoacetate moiety to these structures opens new avenues for creating prodrugs, covalent inhibitors, or intermediates for more complex active pharmaceutical ingredients (APIs). The acetoacetate group, a classic β-keto ester, is chemically dynamic, existing in a delicate equilibrium between its keto and enol tautomeric forms.[1][2] This equilibrium is not merely an academic curiosity; it can profoundly influence a molecule's stability, solubility, reactivity, and biological interactions.

Therefore, the precise characterization of the acetoacetate moiety within a piperazine-containing API is a critical quality attribute. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a primary analytical tool for this task. It is a rapid, non-destructive, and highly sensitive technique for identifying functional groups and probing the intra- and intermolecular forces that govern molecular structure.[3][4]

This application note provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the robust application of FTIR spectroscopy for the qualitative and semi-quantitative analysis of the acetoacetate group in piperazine compounds. We will move beyond rote procedure, delving into the causal relationships between molecular structure, sample preparation, and the resulting spectral data.

Part 1: The Spectroscopic Foundation - Understanding the Vibrational Landscape

The power of FTIR analysis lies in its ability to measure the vibrational frequencies of chemical bonds.[3][5] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint". For an acetoacetylated piperazine, the spectrum is a composite of signals from the piperazine ring and the dynamic acetoacetate tail.

The Acetoacetate Moiety: A Tale of Two Tautomers

The defining feature of the acetoacetate group is its existence as a mixture of keto and enol tautomers. This equilibrium is central to its chemistry and its FTIR signature.

-

Keto Form: Contains two distinct carbonyl groups: a ketone (C=O) and an ester (C=O). These groups are separated by a methylene (-CH2-) group.

-

Enol Form: The acidic α-hydrogen from the methylene group migrates to the ketonic oxygen, forming a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). This enol form is often stabilized by intramolecular hydrogen bonding between the newly formed hydroxyl group and the ester carbonyl oxygen, creating a stable six-membered ring.[2][6]

The position of this equilibrium, and thus the relative intensity of the keto vs. enol peaks in the FTIR spectrum, is highly sensitive to the molecular environment, including solvent polarity, concentration, temperature, and pH.[7][8]

Key Vibrational Modes and Their Expected Frequencies

Understanding the characteristic absorption bands is paramount for accurate spectral interpretation. The following table summarizes the critical frequencies for both the acetoacetate and piperazine moieties.

| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Piperazine Moiety (cm⁻¹) | Causality & Comments |

| Carbonyl (C=O) | Stretching (ν) | ~1745 (Ester)[9][10]~1720 (Ketone)[9][10] | ~1735 (Ester, unconjugated)~1650 (Ketone, H-bonded & conjugated)[9] | N/A | The ketone C=O in the enol form shows a significant frequency drop due to resonance with the C=C bond and strong intramolecular hydrogen bonding, which weakens the C=O double bond character.[5][11] |

| Hydroxyl (O-H) | Stretching (ν) | N/A | 3200-2500 (Broad) | N/A | The broadness is a hallmark of strong hydrogen bonding. The enolic -OH is a key indicator of tautomerism. |

| C-H | Stretching (ν) | N/A | N/A | 2950-2800[12][13] | Aliphatic C-H stretches from the piperazine ring and acetoacetate alkyl groups. |

| C=C | Stretching (ν) | N/A | ~1620[9] | N/A | The presence of this band, coupled with the enolic -OH and shifted C=O bands, provides conclusive evidence for the enol tautomer. |

| C-N | Stretching (ν) | N/A | N/A | ~1275[14] | Characteristic stretching of the tertiary amine bonds within the piperazine ring. |

| N-H | Bending (δ) | N/A | N/A | ~1550-1450 | Present only if the piperazine nitrogen is secondary (N-H). This region can overlap with other bending modes. |

Note: These are approximate frequencies. The exact position of a peak can be influenced by the specific molecular structure, phase (solid/liquid), and intermolecular interactions.[15]

Part 2: Experimental Protocols - From Sample to Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation. The choice of method is dictated by the physical state of the sample and the analytical objective.

Protocol for Solid Samples: KBr Pellet Method

This classic transmission method is excellent for achieving high-resolution spectra and is particularly useful for quantitative analysis if prepared consistently.

-

Causality: The sample is dispersed in an IR-transparent matrix (KBr) to minimize light scattering and ensure the IR beam interacts with the analyte.[16] Grinding the sample to a particle size smaller than the IR wavelength is critical to prevent spectral artifacts.[17]

Methodology:

-

Drying: Gently dry approximately 1-2 mg of the piperazine compound and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 100-110°C for 2-4 hours to remove interfering moisture. Store in a desiccator until use.

-

Grinding: In an agate mortar and pestle, thoroughly grind the 1-2 mg of sample with the 100-200 mg of dried KBr. The goal is a fine, homogenous powder with a consistency similar to flour.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

-

Validation: A good pellet is thin, transparent, or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

-

Analysis: a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

Protocol for Solid or Liquid Samples: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for high-throughput screening and for analyzing viscous liquids, gums, or intractable solids.

-

Causality: The IR beam is directed into a crystal of high refractive index (e.g., diamond, germanium). The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers beyond the crystal surface. If a sample is in firm contact with the crystal, this wave is attenuated at frequencies where the sample absorbs energy.[4] Good contact is essential for a strong signal.[3][16]

Methodology:

-

Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical self-validating step to ensure no residues from previous samples interfere with the analysis.

-

Sample Application:

-

Solids: Place a small amount of the powder onto the crystal.

-

Liquids: Place a single drop of the liquid onto the crystal.

-

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.

-

Analysis: Acquire the sample spectrum, co-adding 16-32 scans.

-

Cleaning: After analysis, thoroughly clean the crystal to prepare for the next sample.

Protocol for Solution-Phase Analysis: Liquid Cells

Analyzing the compound in solution can provide crucial insights into the keto-enol equilibrium in different solvent environments.

-

Causality: The choice of solvent is paramount. It must dissolve the analyte and, critically, have transparent "windows" in the IR regions of interest.[17][18] For example, chloroform (CHCl₃) is often used, but it has strong C-H absorptions. Carbon tetrachloride (CCl₄) is excellent but is toxic and its use is restricted.

Methodology:

-

Solution Preparation: Prepare a 5-10% (w/v) solution of the compound in a suitable, dry IR-grade solvent.

-

Cell Preparation: Assemble the liquid cell with IR-transparent salt plates (e.g., NaCl, KBr).[16] Ensure the path length is appropriate for the sample concentration.

-

Background Scan: Fill the liquid cell with the pure solvent only and acquire a background spectrum. This allows the instrument's software to digitally subtract the solvent's contribution from the final sample spectrum.[1][18]

-

Sample Analysis: Clean and dry the cell, then fill it with the sample solution. Place it in the sample holder and acquire the spectrum.

-

Data Processing: The resulting spectrum should show only the absorptions from the solute. Be aware of potential artifacts if the solvent subtraction is imperfect.

Part 3: Data Interpretation - Decoding the Molecular Fingerprint

A spectrum rich in data requires a systematic approach to interpretation.

-

Initial Survey (4000-1500 cm⁻¹):

-

O-H Region (~3200-2500 cm⁻¹): Look for a broad absorption band. Its presence is a strong indicator of the enol tautomer.

-

C-H Region (~3000-2800 cm⁻¹): Confirm the presence of aliphatic C-H bonds from the piperazine ring.

-

Carbonyl Region (~1800-1600 cm⁻¹): This is the most diagnostic region. A sharp, strong peak around 1745 cm⁻¹ corresponds to the ester C=O. A peak near 1720 cm⁻¹ indicates the keto C=O. A strong, broader peak shifted to ~1650 cm⁻¹ is a key sign of the conjugated and hydrogen-bonded ketone of the enol form.[9][19]

-

C=C Region (~1620 cm⁻¹): The presence of a peak here corroborates the existence of the enol form.

-

-

Fingerprint Region (1500-600 cm⁻¹): This region contains complex overlapping signals from bending vibrations and skeletal modes. While difficult to assign completely, it is highly unique to the specific molecule. The C-N stretch of the piperazine ring is typically found here (~1275 cm⁻¹).[14]

-

Putting It Together: The presence or absence of key peaks allows for a definitive characterization.

-

Predominantly Keto Form: The spectrum will be dominated by two distinct carbonyl peaks (~1745 and ~1720 cm⁻¹) and will lack significant O-H and C=C stretching bands.

-

Predominantly Enol Form: The spectrum will show a broad O-H stretch, a single ester C=O peak, a significantly downshifted ketone C=O peak (~1650 cm⁻¹), and a C=C stretch (~1620 cm⁻¹).

-

Mixture of Tautomers: Peaks corresponding to both forms will be present. The relative intensities of the keto C=O (~1720 cm⁻¹) and the enol C=O (~1650 cm⁻¹) can be used for a semi-quantitative assessment of the equilibrium position under the measured conditions.

-

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of acetoacetylated piperazine compounds. By understanding the underlying principles of molecular vibrations and the dynamic nature of keto-enol tautomerism, scientists can move beyond simple peak identification to a deeper understanding of their molecule's structure and behavior. The protocols outlined herein provide a robust framework for obtaining high-quality, reproducible data. A careful and systematic interpretation of the resulting spectra, particularly in the carbonyl and hydroxyl regions, will yield definitive insights into the tautomeric state, a critical parameter for ensuring the quality, stability, and performance of these important pharmaceutical molecules.

References

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]

-

IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]

-

Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (1994). Applied Spectroscopy. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Ghorai, S., et al. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Carbonyl compounds - IR - spectroscopy. (n.d.). University of Gdańsk, Faculty of Chemistry. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

Chruszcz-Lipska, K., & Wierzejewska, M. (2005). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. Vibrational Spectroscopy. Retrieved from [Link]

-

FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... (2020). ResearchGate. Retrieved from [Link]

-

Ekincioglu, Y., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Turkish Computational and Theoretical Chemistry. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. Retrieved from [Link]

-

Ekincioglu, Y., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Turkish Computational and Theoretical Chemistry. Retrieved from [Link]

-

Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. Retrieved from [Link]

-

FTIR spectra of (a) piperazine (b) COP-1. (2020). ResearchGate. Retrieved from [Link]

-

Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). Molecules. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). University of Southern Mississippi, Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

9-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. (1966). Canadian Journal of Chemistry. Retrieved from [Link]

-

FTIR spectra of polymer monoliths from synthesized acetoacetates and... (2022). ResearchGate. Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

-

Combining ab initio calculations and Fourier-transform infrared (FT-IR) spectroscopy for quantitative analysis of multicomponent systems in solution: Tautomer proportions of ethyl acetoacetate. (2014). ResearchGate. Retrieved from [Link]

-

Ethylacetoacetate - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

FTIR spectra of cellulose and cellulose acetoacetates with increasing molar degree of substitution (MS). (2018). ResearchGate. Retrieved from [Link]

-

Keto-enol tautomerism and the formation of chelate. (2007). ResearchGate. Retrieved from [Link]

-

Eco-Friendly Nanocellulose Optical Chemosensor Immobilized with ADOL for Mercury Detection in Industrial Wastewater. (2024). MDPI. Retrieved from [Link]

-

Rasmussen, R. S., et al. (1949). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. rtilab.com [rtilab.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands [opg.optica.org]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

Using 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate in anti-inflammatory assays

Application Note: Pharmacological Evaluation of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (DPPE-AAO) in Anti-Inflammatory Assays

Executive Summary & Rationale

Compound Identity: 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (hereafter DPPE-AAO ) is a functionalized benzhydrylpiperazine derivative.[1] Structurally, it serves as a key intermediate in the synthesis of dihydropyridine calcium channel blockers (e.g., Manidipine) and shares the pharmacophore of second-generation antihistamines (e.g., Cetirizine).[1]

Scientific Rationale for Anti-Inflammatory Screening: While primarily characterized as a synthetic intermediate, the benzhydrylpiperazine scaffold possesses inherent bioactivity relevant to inflammation:

-

H1 Receptor Antagonism: Analogues in this class (Hydroxyzine, Cetirizine) downregulate NF-

B signaling via the Histamine H1 receptor, reducing pro-inflammatory cytokine release.[1] -

Calcium Channel Modulation: The piperazine moiety can modulate non-selective cation channels (TRP channels) or voltage-gated Ca

channels, dampening the calcium influx required for macrophage activation and degranulation.[1] -

Acetoacetate Reactivity: The

-keto ester tail may act as a metabolic prodrug or interact with specific esterases in inflammatory microenvironments.[1]

This guide details the protocols for solubilization, in vitro macrophage screening (NO/Cytokine suppression), and enzymatic COX inhibition to validate DPPE-AAO as an anti-inflammatory candidate.[1]

Chemical Handling & Solubilization

The oxalate salt form confers stability but alters solubility profiles compared to the free base.[1]

Table 1: Physicochemical Properties & Preparation

| Parameter | Specification |

| Full Name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate |

| Molecular Weight | ~470.5 g/mol (Salt form) |

| Appearance | White to off-white crystalline powder |

| Primary Solvent | DMSO (Dimethyl sulfoxide) |

| Stock Concentration | 10 mM or 20 mM in 100% DMSO |

| Storage | -20°C (Desiccated); Protect from light |

Preparation Protocol:

-

Weighing: Weigh 4.7 mg of DPPE-AAO.

-

Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until clear.

-

Sterilization: If used for cell culture, pass through a 0.22

m PTFE syringe filter.[1] -

Working Solution: Dilute the DMSO stock into culture media (e.g., DMEM) immediately prior to use.[1] Ensure final DMSO concentration is

to avoid solvent toxicity.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action (MoA) where DPPE-AAO interrupts the inflammatory cascade via H1 receptor blockade and Calcium modulation, preventing NF-

Figure 1: Hypothesized point of intervention for DPPE-AAO within the macrophage inflammatory signaling cascade.

Protocol A: RAW 264.7 Macrophage Inflammation Assay[1]

This is the gold-standard in vitro assay to determine if DPPE-AAO inhibits the production of Nitric Oxide (NO) and cytokines (TNF-

Materials

-

Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).[1]

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (1

g/mL final).[1] -

Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).[1]

-

Assay Control: Dexamethasone (1

M) or Indomethacin.[1]

Step-by-Step Workflow

-

Seeding:

-

Seed RAW 264.7 cells in 96-well plates at

cells/well in DMEM + 10% FBS. -

Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

-

-

Pre-treatment:

-

Stimulation:

-

Add LPS (final concentration 1

g/mL) to all wells except the "Basal" control.[1] -

Co-incubate for 24 hours .

-

-

Analysis (Nitric Oxide):

-

Collect 100

L of cell culture supernatant.[1] -

Mix with 100

L of Griess Reagent in a fresh plate. -

Incubate 10 mins at Room Temperature (dark).

-

Measure Absorbance at 540 nm .

-

-

Analysis (Cytokines):

-

Use remaining supernatant for ELISA (TNF-

, IL-6) following kit manufacturer instructions.[1]

-

-

Viability Check (Crucial):

-

Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.[1]

-

Protocol B: Cyclooxygenase (COX) Inhibition Screening

To determine if DPPE-AAO acts directly on inflammatory enzymes or upstream receptors.[1]

Methodology

Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or Abcam).[1]

-

Reaction Mix: Prepare reaction buffer containing Heme and Arachidonic Acid.

-

Inhibitor Addition: Add DPPE-AAO (10

M - 100 -

Initiation: Add COX enzyme (ovine COX-1 or human recombinant COX-2).[1]

-

Incubation: Incubate at 25°C for 5 minutes.

-

Substrate: Add the colorimetric substrate (TMPD).[1]

-

Measurement: Read absorbance at 590 nm.

-

Calculation:

Data Presentation & Analysis

Report results using the following structure to ensure comparability with literature.

Table 2: Example Data Reporting Template

| Compound | Conc.[1][2][3][4][5][6][7][8][9][10][11] ( | NO Inhibition (%) | TNF- | Cell Viability (%) |

| Vehicle (LPS+) | - | 0% (Ref) | 1200 | 100% |

| DPPE-AAO | 10 | 15% | 1050 | 98% |

| DPPE-AAO | 50 | 45% | 600 | 95% |

| DPPE-AAO | 100 | 78% | 250 | 91% |

| Dexamethasone | 1 | 85% | 150 | 96% |

Interpretation Guide:

-

High Potency: IC

< 20 -

Cytotoxicity Flag: If Viability drops below 80%, the anti-inflammatory effect may be a false positive due to cell death.[1]

-

Selectivity: If COX-2 is inhibited but COX-1 is spared, the compound has a favorable gastrointestinal safety profile.[1]

References

-

Chemical Identity & Structure: PubChem. 2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid (Related Scaffold Information).[1][2] National Library of Medicine.[1] Available at: [Link]

-

Piperazine Anti-Inflammatory Activity: Thirunavukarasu, J., & Shajahan, A. R. (2025).[1] Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies.[1] Biomedical and Pharmacology Journal.[1] Available at: [Link]

-

Benzhydrylpiperazine Mechanism: Patel, N., et al. (2019).[1] Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.[1][10][12][13] Journal of Drug Delivery and Therapeutics.[1][10] Available at: [Link]

-

Related Benzothiazine/Piperazine Activity: Malawska, B., et al. (2023).[1] Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.[1][11][13][14] MDPI Molecules.[1] Available at: [Link]

Sources

- 1. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | C23H29ClN2O4 | CID 3068854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate [myskinrecipes.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate | 1261268-85-2 | Benchchem [benchchem.com]

- 7. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SY004789,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. Ethyl Acetoacetate Global Market Size & Competitors [researchandmarkets.com]

- 10. jddtonline.info [jddtonline.info]

- 11. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives [mdpi.com]

Protocol for the Evaluation of Analgesic Efficacy in Novel Piperazine Derivatives

Content Type: Detailed Application Note & Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Introduction & Scientific Context

The piperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous analgesics (e.g., fentanyl derivatives) and psychotropics. Novel piperazine derivatives often exhibit analgesic properties through modulation of opioid receptors (µ, δ, κ) , GABAergic pathways , or serotoninergic (5-HT) signaling.

However, a common pitfall in assessing these derivatives is distinguishing true analgesia from sedation or motor impairment. This protocol provides a rigorous, self-validating workflow to quantify analgesic efficacy while ruling out false positives caused by muscle relaxation.

Core Workflow Overview

The assessment follows a linear progression from safety to mechanistic elucidation:

-

Safety: Acute Toxicity (OECD 423).[1]

-

Screening: Differentiation between central and peripheral pain modulation.

-

Validation: Exclusion of motor deficits (Rotarod).

-

Mechanism: Receptor antagonism (e.g., Naloxone challenge).

Figure 1: Sequential workflow for the pharmacological evaluation of novel piperazine derivatives.

Pre-Clinical Safety Assessment (OECD 423)

Before efficacy testing, the Acute Toxic Class Method (OECD 423) is mandatory to establish the therapeutic window and select safe dosages (typically 1/10th and 1/20th of the LD50).

Protocol: Acute Oral Toxicity

-

Animals: Female Wistar rats or Swiss albino mice (n=3 per step).

-

Fasting: Rats (16h), Mice (4h) prior to dosing.

-

Dosing: Stepwise procedure starting at 300 mg/kg (if toxicity is unknown).

-

Observation:

-

Immediate: First 30 mins (critical for piperazine-induced seizures).

-

Short-term: 4 hours (sedation, grooming, respiratory distress).

-

Long-term: 14 days (delayed mortality, weight loss).

-

Expert Insight: Piperazine derivatives can be lipophilic. If the compound is insoluble in water, use a vehicle of 1% Tween 80 or 5% DMSO in saline. Crucial: The vehicle control group must receive the exact same solvent ratio to rule out vehicle-induced nociception or sedation.

Phase I: Peripheral Analgesic Screening

Assay: Acetic Acid-Induced Writhing Test Mechanism: Evaluation of peripheral nociception mediated by prostaglandin release (PGE2, PGF2α) and peritoneal inflammation.

Materials

-

Inducer: 0.6% (v/v) Acetic acid solution (freshly prepared).

-

Positive Control: Diclofenac Sodium (10 mg/kg, i.p.) or Aspirin.

-

Subjects: Swiss albino mice (20–25 g), n=6 per group.

Step-by-Step Procedure

-

Acclimatization: Allow mice to acclimatize to the observation chamber (transparent perspex box) for 30 mins.

-

Drug Administration: Administer vehicle, standard, or test compound (p.o. or i.p.) 30–60 minutes prior to inducer (depending on pharmacokinetic profile).

-

Induction: Inject 0.6% acetic acid (10 mL/kg, i.p.).

-

Lag Phase: Wait 5 minutes for the reaction to initiate.

-

Quantification: Count the number of "writhes" for 20 minutes .

-

Definition of a Writhe: Contraction of the abdomen + extension of hind limbs + twisting of the trunk.[2]

-

Data Analysis

Calculate the Percentage Inhibition (

- : Mean writhes in control group.

- : Mean writhes in treated group.[3]

Phase II: Central Analgesic Screening

Assay: Hot Plate Test (Eddy’s Hot Plate) Mechanism: Supraspinal reflex integration. This test is specific for centrally acting analgesics (e.g., opioids) and is less sensitive to NSAIDs.

Materials

-

Apparatus: Eddy’s Hot Plate maintained at 55 ± 0.5°C .

-

Positive Control: Morphine Sulfate (5 mg/kg, s.c.).

-

Cut-off Time: 15 seconds (Strictly enforced to prevent tissue damage).

Step-by-Step Procedure

-

Pre-Screening (Basal Latency): Place animal on the plate. Record reaction time. Discard animals with baseline latency >15s or <5s.

-

Treatment: Administer test compounds.

-

Testing Intervals: Measure latency at 30, 60, 90, and 120 minutes post-dose.

-

Endpoints: Record the time (seconds) until:

-

Safety Stop: If no response by 15s, remove animal and record latency as 15s.

Expert Insight: Piperazine derivatives often show peak effect at 60–90 mins. If you observe "straub tail" (tail erection) or hyperactivity, the compound may have opioid-like or dopaminergic activity.

Phase III: Mechanistic Elucidation (The Formalin Test)

The Formalin test is superior for distinguishing between neurogenic pain (Phase 1) and inflammatory pain (Phase 2).

Protocol

-

Inducer: 20 µL of 2.5% Formalin injected subcutaneously into the dorsal surface of the right hind paw.

-

Observation Phases:

-

Phase 1 (0–5 min): Direct stimulation of nociceptors (C-fibers). Blocked by opioids.

-

Interphase (5–15 min): Quiescent period.

-

Phase 2 (15–30 min): Inflammatory response. Blocked by opioids and NSAIDs.[7]

-

-

Scoring: Record time spent licking/biting the injected paw.

Mechanistic Logic

-

Inhibition of Phase 1 only: Suggests central/opioid mechanism.

-

Inhibition of Phase 2 only: Suggests peripheral anti-inflammatory mechanism.[8]

-

Inhibition of both: Suggests mixed or potent central analgesia (typical of potent piperazine opioids).

Phase IV: Pathway Validation (Antagonist Studies)

To confirm if the analgesia is opioid-mediated (a common feature of piperazines), perform the Naloxone Challenge .

Experimental Design

-

Group A: Test Compound (ED50 dose).

-

Group B: Naloxone (2 mg/kg, i.p.) administered 15 mins prior to Test Compound.

-

Assay: Repeat Hot Plate or Tail Flick test.

-

Result Interpretation: If Naloxone significantly reverses the increased latency, the mechanism involves opioid receptors.

Signaling Pathway Visualization

The following diagram illustrates the potential mechanism of action for piperazine derivatives acting as agonists on the µ-opioid receptor (MOR).

Figure 2: Proposed signaling cascade for opioid-mediated analgesia by piperazine derivatives.

Data Presentation & Statistical Analysis

Data should be summarized in tabular format. Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control group.

Table 1: Template for Hot Plate Test Results

| Treatment Group | Dose (mg/kg) | Pre-drug Latency (s) | Latency at 60 min (s) | % MPE |

| Vehicle Control | - | 4.2 ± 0.3 | 4.5 ± 0.4 | - |

| Morphine (Std) | 5 | 4.3 ± 0.2 | 12.8 ± 1.1** | 100 |

| Piperazine-001 | 10 | 4.1 ± 0.3 | 6.2 ± 0.5 | 24 |

| Piperazine-001 | 30 | 4.2 ± 0.2 | 11.5 ± 0.9 | 85 |

*MPE (Maximum Possible Effect) = [(Test Latency - Baseline) / (Cutoff - Baseline)] × 100

References

-

OECD Guidelines for the Testing of Chemicals. (2001).[1] Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Publishing.

-

Jain, A., et al. (2020).[9] Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential.[9] Drug Research.

-

Fan, S.H., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules.

-

Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain.

-

BenchChem. (2025).[3][4][7] Application Notes and Protocols for Assessing Analgesic Effects of Morphine Hydrobromide Using the Hot Plate Test.

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. rjptsimlab.com [rjptsimlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. maze.conductscience.com [maze.conductscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

Application Note: Functional Characterization and Safety Profiling of Diphenylmethylpiperazine Derivatives

Introduction & Chemical Context

Diphenylmethylpiperazines represent a privileged structural scaffold in medicinal chemistry, characterized by two phenyl rings attached to a methyl group, which is linked to a piperazine ring. This class exhibits a "promiscuous" pharmacological profile, necessitating a multi-faceted screening approach.

Key Therapeutic Targets & Prototypes:

-

Dopamine Transporter (DAT) Inhibition: Exemplified by GBR-12909 (Vanoxerine), a potent, selective dopamine uptake inhibitor (

nM).[1] -

H1 Histamine Receptor Antagonism & Calcium Channel Blockade: Exemplified by Cinnarizine and Flunarizine , used for vertigo and migraine prophylaxis.

Experimental Challenge: The lipophilic nature of the diphenylmethyl moiety creates solubility challenges and potential for non-specific membrane intercalation. Furthermore, recent data suggests off-target mitochondrial toxicity (Complex I inhibition) is a critical safety liability for this class.

Pre-Experimental Phase: Compound Handling

Objective: Mitigate precipitation and solvent-induced artifacts.

Solubility Protocol

Diphenylmethylpiperazines are highly lipophilic (

-

Primary Stock: Dissolve in 100% DMSO to 10 mM. Note: GBR-12909 may require gentle warming (37°C) for complete solubilization.

-

Working Solutions: Do not dilute directly into aqueous media without an intermediate step if concentrations >10 µM are needed.

-

Preferred Method: Serial dilution in 100% DMSO, then a 1:1000 dilution into assay buffer (Final DMSO = 0.1%).

-

-

Solvent Tolerance: Ensure all cell-based assays include a "Vehicle Control" (0.1% DMSO). Exceeding 0.5% DMSO can artificially alter calcium flux baselines and membrane fluidity.

Module A: Functional Pharmacology (Target Engagement)

Depending on the specific derivative, the primary screen will target either Monoamine Transporters (DAT) or GPCR/Ion Channels.

Protocol A1: Dopamine Transporter (DAT) Uptake Assay

Standard for GBR-series analogs.

Principle: Measures the ability of the test compound to inhibit the reuptake of

Workflow Diagram (DAT Inhibition):

Caption: Workflow for radioligand uptake inhibition. Critical step: Ice-cold wash must be rapid to prevent efflux.

Step-by-Step Protocol:

-

Seeding: Plate HEK-hDAT cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well) 24h prior.

-

Buffer Prep: Krebs-Ringer HEPES (KRH) buffer containing 0.1% ascorbic acid (prevents dopamine oxidation) and 10 µM Pargyline (MAO inhibitor).

-

Pre-incubation: Remove media, wash 1x with warm KRH. Add 180 µL buffer + 20 µL of 10x compound concentration. Incubate 15 min @ 37°C.

-

Initiation: Add 20 µL of

-Dopamine (Final concentration: 20-50 nM; -

Termination: After 10 min, aspirate and immediately wash 3x with ice-cold KRH.

-

Readout: Lyse with 1% SDS/0.1N NaOH, add scintillant, and read on Beta-counter.

-

Analysis: Calculate

using non-linear regression (Sigmoidal dose-response).

Protocol A2: Calcium Flux Assay (H1 Antagonism / Ca2+ Channel Block)

Standard for Cinnarizine/Flunarizine analogs.

Principle: Detects inhibition of agonist-induced (Histamine) or depolarization-induced (KCl) calcium cytosolic transients.

Workflow Diagram (Calcium Signaling):

Caption: Kinetic calcium flux workflow. Probenecid is required to prevent dye extrusion by transporters.

Step-by-Step Protocol:

-

Dye Loading: Incubate cells (CHO-H1 or SH-SY5Y) with Fluo-4 AM (4 µM) + 2.5 mM Probenecid for 45 min at 37°C.

-

Wash: Wash cells with HBSS/HEPES buffer to remove extracellular dye.

-

Compound Addition: Add test compounds (10-point dose response). Incubate 20 min.

-

Agonist Challenge:

-

For H1 Antagonism: Inject Histamine (

concentration, typically 100 nM). -

For Ca Channel Block: Inject KCl (50 mM final) to depolarize membrane.

-

-

Data Analysis: Calculate % Inhibition relative to Max Agonist Control.

Module B: Safety & Off-Target Profiling (Critical)

Expert Insight: Diphenylmethylpiperazines are known to inhibit Mitochondrial Complex I/II. This is a common cause of late-stage attrition due to neurotoxicity (Parkinsonism-like symptoms).

Protocol B1: Mitochondrial Toxicity Screen (Glu/Mal vs. Succinate)

Method: High-resolution respirometry (Seahorse) or isolated mitochondria assay.

-

Substrates:

-

Test Complex I: Glutamate/Malate (5 mM).

-

Test Complex II: Succinate (5 mM) + Rotenone (Complex I blocker).

-

-

Readout: Oxygen Consumption Rate (OCR).

-

Threshold: Compounds showing

inhibition of OCR at

Module C: Metabolic Stability (ADME)

The piperazine ring is a metabolic "hotspot" for CYP450 oxidation.

Protocol:

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[2]

-

Reaction: Buffer + Compound (1 µM) + NADPH Regenerating System.

-

Sampling: 0, 5, 15, 30, 45 min. Quench with Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS (monitor parent depletion).

-

Calculation:

.

Data Summary & Interpretation

| Parameter | Assay | Desired Profile (Lead Candidate) | Red Flag |

| Potency | DAT Uptake / Ca Flux | ||

| Solubility | Kinetic Turbidimetry | Precipitates < 10 µM | |

| Mito-Tox | Complex I Inhibition | ||

| Stability | HLM |

References

-

Dopamine Transporter Inhibition (GBR 12909)

- Andersen, P. H. (1989). "The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.

-

Source:

-

Mitochondrial Toxicity (Cinnarizine/Flunarizine)

-

Finsterer, J. et al. "Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism."[3]

-

Source:

-

-

Calcium Flux Protocols

-

BenchChem Application Note. "Cell-Based Calcium Flux Assay for High-Throughput Screening of Doxylamine/Antihistamine Analogs."[4]

-

Source:

-

-

Microsomal Stability Guidelines

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

Application Note & Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of Piperazine Derivatives

Introduction: The Dual-Faceted Nature of Piperazine Derivatives in Drug Discovery

Piperazine and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] Historically recognized for their anthelmintic properties, which involve paralyzing parasites for expulsion from the host, their mechanism often involves agonistic effects on GABA receptors.[2][3] More recently, piperazine-containing molecules have emerged as potent agents in oncology, demonstrating the ability to induce apoptosis and inhibit cell proliferation across various cancer cell lines.[1][4] This dual potential necessitates a robust and multifaceted approach to evaluating their cytotoxicity. Understanding the dose-dependent effects and the underlying mechanisms of cell death is paramount in the early stages of drug discovery to identify and characterize promising therapeutic candidates while ensuring safety.[1][5]

This guide provides a comprehensive overview of key cell-based assays for assessing the cytotoxic effects of novel piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the selection and execution of these assays.

Foundational Considerations: Cell Line Selection and Culture

The choice of cell line is a critical first step that can significantly influence the outcome and relevance of cytotoxicity studies.[6][7] For anticancer drug screening, a panel of cell lines, such as the NCI-60, can provide a broad understanding of a compound's activity spectrum.[8] Alternatively, selecting a single cell line with specific genetic or phenotypic characteristics that align with the compound's hypothesized mechanism of action can offer more targeted insights.[6][7]

Primary cell cultures, freshly derived from living organisms, more closely mimic the physiological state of cells in vivo and can generate more relevant data.[9] However, they have a limited lifespan in culture.[9] Immortalized cell lines, on the other hand, have an infinite lifespan and are often more robust for high-throughput screening.[9][10]

General cell culture should be performed under sterile conditions in a laminar flow hood.[11] Cells are typically grown in a humidified incubator at 37°C with 5% CO2.[10] The choice of culture medium is cell-line specific and should be followed as recommended by the supplier, such as the American Type Culture Collection (ATCC).[11]

Core Cytotoxicity Assays: A Multi-Parametric Approach

A comprehensive evaluation of cytotoxicity should not rely on a single assay. Instead, a combination of assays that probe different aspects of cell health and death provides a more complete and reliable picture of a compound's effects.

Metabolic Activity as an Indicator of Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[12]

Caption: Workflow of the MTT assay for cytotoxicity testing.

-

Cell Seeding: Seed cells in a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere.[13]

-

Solubilization: Add 100 µL of the solubilization solution to each well.[13]

-

Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

| Parameter | Description |

| Principle | Enzymatic reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells. |

| Endpoint | Colorimetric measurement of formazan concentration. |

| IC50/GI50 | The concentration of the compound that causes a 50% reduction in cell viability or growth. |

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16][18] The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.[18]

Caption: Principle of the LDH cytotoxicity assay.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Controls: Prepare the following controls in triplicate:

-

Background Control: Medium only.

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton X-100).[17]

-

-

Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended).[17] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Setup: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[17]

-

Incubation: Incubate the plate with gentle shaking for 30 minutes at 37°C.[17]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[17]

-

Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

| Parameter | Description |

| Principle | Measurement of LDH released from cells with compromised membrane integrity.[20] |

| Endpoint | Colorimetric measurement of formazan produced by LDH activity. |

| Interpretation | Increased absorbance correlates with increased cell lysis and cytotoxicity. |

Delving Deeper: Mechanistic Cytotoxicity Assays

While the MTT and LDH assays provide valuable information on overall cytotoxicity, they do not elucidate the mechanism of cell death. The following assays can help determine if piperazine derivatives induce apoptosis, a form of programmed cell death.

Apoptosis Detection: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[21] Caspase-3 and caspase-7 are key effector caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[22] Caspase-3/7 activity assays utilize a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[21][23] This cleavage releases a reporter molecule that can be detected by luminescence or fluorescence.[22][23]

Caption: Workflow for detecting apoptosis via caspase-3/7 activity.

Protocol: Luminescent Caspase-Glo® 3/7 Assay [23]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the piperazine derivative as previously described.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light. This single addition step lyses the cells and initiates the caspase reaction.[23]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

| Parameter | Description |

| Principle | Detection of active caspase-3 and -7, key executioners of apoptosis.[24] |

| Endpoint | Luminescent or fluorescent signal generated by cleavage of a specific substrate. |

| Interpretation | Increased signal intensity is proportional to the level of apoptosis. |

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

Some piperazine derivatives may induce cytotoxicity through the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen.[4][25] An imbalance in ROS levels leads to oxidative stress, which can damage cellular components and trigger cell death.[25] The ROS assay often uses a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[25][26] Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27]

Protocol: DCFH-DA ROS Assay [25][28]

-

Cell Seeding and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate and treat with the piperazine derivative. Include a positive control for ROS generation, such as tert-butyl hydroperoxide (TBHP).[25]

-

Probe Loading: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of diluted DCFH-DA solution to each well.[25]

-

Incubation: Incubate the cells with the DCFH-DA solution for 30-45 minutes at 37°C in the dark.[25][28]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS.[25]

-

Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[25][28]

| Parameter | Description |

| Principle | Measurement of intracellular ROS levels using a fluorogenic probe.[29] |

| Endpoint | Fluorescence intensity, which is proportional to the amount of ROS.[25] |

| Interpretation | Increased fluorescence indicates oxidative stress. |

Data Analysis and Interpretation

For each assay, it is crucial to include appropriate controls, such as untreated cells, vehicle-treated cells, and a positive control for cytotoxicity. Data should be normalized to the controls and expressed as a percentage of cell viability or cytotoxicity. Dose-response curves can be generated by plotting the percentage of viability against the logarithm of the compound concentration, from which the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values can be calculated.

Conclusion

The evaluation of piperazine derivative cytotoxicity requires a systematic and multi-parametric approach. By combining assays that measure metabolic activity, membrane integrity, apoptosis induction, and oxidative stress, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its underlying mechanisms. The protocols and insights provided in this guide serve as a robust framework for the preclinical assessment of this promising class of compounds, ultimately facilitating the identification of novel and effective therapeutic agents.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Retrieved from [Link]

- ROS Assay Kit Protocol. (n.d.). Retrieved from a specific vendor's website providing this protocol.

-

On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

- Gonçalves, A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets, 18(1), 46-58.

- BenchChem. (2025). Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine.

- Al-Oqail, M. M., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(2), 285-293.

-

Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]

- A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol, 11(1), e3877.

-

Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

- Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Toxicology in Vitro, 29(7), 1701-1709.

- Absin. (2025, July 10). Cellular reactive oxygen species (ROS)

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

- BenchChem. (2025).

- Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv

- Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives. (2017). Letters in Drug Design & Discovery, 14(8), 944-951.

- Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT.

- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

-

ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

- Cell Biologics Inc. (n.d.). LDH Assay.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50535.

- ATCC. (n.d.).

-

Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. atcc.org [atcc.org]

- 11. onscience.es [onscience.es]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. atcc.org [atcc.org]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. scientificlabs.co.uk [scientificlabs.co.uk]

- 19. cellbiologics.com [cellbiologics.com]

- 20. One moment, please... [tiarisbiosciences.com]

- 21. stemcell.com [stemcell.com]

- 22. moleculardevices.com [moleculardevices.com]

- 23. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 24. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Cellular reactive oxygen species (ROS) assay strategy [absin.net]

- 28. assaygenie.com [assaygenie.com]

- 29. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Preclinical Evaluation of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate

[1][2]

Compound Code: DP-EAA-Ox Class: Benzhydrylpiperazine Derivative / Calcium Channel Blocker (CCB) Primary Indications: Cerebrovascular Ischemia, Vestibular Dysfunction, Nootropic Neuroprotection.[1][2]

Introduction & Mechanistic Rationale

2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate (DP-EAA-Ox) represents a specialized structural modification of the benzhydrylpiperazine pharmacophore, a class historically validated by compounds like Cinnarizine and Flunarizine.[1][2]

The unique value proposition of DP-EAA-Ox lies in its Dual-Payload Pro-drug Design :

-

The Pharmacophore (Active Metabolite): Upon hydrolysis, the compound releases 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol .[1][2] This moiety acts as a non-selective Calcium Channel Blocker (CCB) (targeting L-type and T-type voltage-gated channels) and an H1-histamine receptor antagonist, reducing vasoconstriction and vestibular excitability.[1][2]

-

The Metabolic Payload (Acetoacetate): The ester hydrolysis releases acetoacetate, a ketone body that can bypass glycolytic blocks during ischemia to provide critical mitochondrial fuel (ATP) to hypoxic neurons.[1][2]

This guide outlines the standardized animal models required to validate this dual efficacy: Cerebral Ischemia (Neuroprotection) and Vestibular Suppression (Anti-vertigo) .[1][2]

Figure 1: Dual Mechanism of Action Pathway

Caption: The hydrolysis of DP-EAA-Ox yields a calcium channel blocker and a metabolic substrate, providing synergistic neuroprotection.[1][2]

Primary Efficacy Model: Transient Middle Cerebral Artery Occlusion (tMCAO)[1][2]

The tMCAO model in rats is the "Gold Standard" for evaluating cerebrovascular agents.[2] It mimics the reperfusion injury seen in human stroke patients, which is the specific phase where Calcium Channel Blockers (CCBs) exert their maximum protective effect.[1]

Experimental Design

-